N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide
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Overview
Description
N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethoxyphenyl and dimethyl groups, as well as a phenylmethyl-propanamide moiety
Preparation Methods
The synthesis of N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The dimethoxyphenyl and dimethyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine intermediate with phenylmethyl-propanamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Chemical Reactions Analysis
N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl moiety but differs in its overall structure and applications.
5-Amino-pyrazoles: These compounds have a similar pyrazole core but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H28N4O3 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
InChI |
InChI=1S/C26H28N4O3/c1-17-23(10-11-26(31)27-16-19-8-6-5-7-9-19)18(2)30-25(28-17)15-24(29-30)20-12-21(32-3)14-22(13-20)33-4/h5-9,12-15H,10-11,16H2,1-4H3,(H,27,31) |
InChI Key |
DXKVFFVWZIHJDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C)CCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC(=CC(=C3)OC)OC)C)CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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